

Application Notes and Protocols for 4-Aminobenzohydrazide Reactions

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Compound of Interest

Compound Name: 4-Aminobenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for reactions involving **4-aminobenzohydrazide**, a versatile building block in medicinal chemistry and drug development.^[1] This document outlines detailed protocols for its use in the synthesis of bioactive molecules, particularly through condensation reactions to form hydrazones, and summarizes key quantitative data for easy reference.

Overview of 4-Aminobenzohydrazide

4-Aminobenzohydrazide is a bifunctional molecule containing both a primary aromatic amine and a hydrazide group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]} Its primary utility lies in its reaction with aldehydes and ketones to form stable hydrazone linkages.

Physical and Chemical Properties:

Property	Value
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol [3]
Appearance	White to off-white crystalline powder[1]
Melting Point	225-227 °C[3]
Solubility	Soluble in DMSO and dilute acids; partially miscible in water.[1]

Key Applications in Drug Development

4-Aminobenzohydrazide serves as a crucial intermediate in the synthesis of various therapeutic agents. Its derivatives have shown promise in several areas:

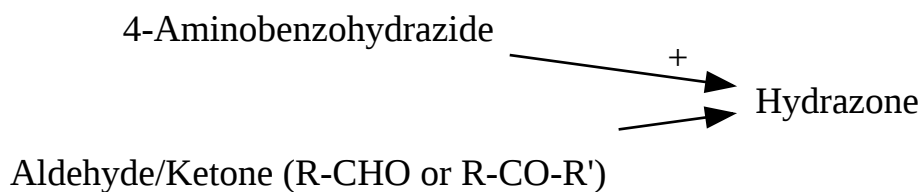
- Myeloperoxidase (MPO) Inhibition: **4-Aminobenzohydrazide** is a known irreversible inhibitor of myeloperoxidase, an enzyme implicated in inflammatory processes.[4]
- Antimicrobial Agents: Hydrazones derived from **4-aminobenzohydrazide** have demonstrated significant antibacterial and antifungal activities.
- Anticancer Research: The compound and its derivatives are utilized in the development of novel anticancer agents.[1][2]
- Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Derivatives of **4-aminobenzohydrazide** have been designed and synthesized as potent inhibitors of FAAH, a target for treating pain and anxiety.[5]

Experimental Protocols

General Protocol for the Synthesis of Hydrazones (Schiff Bases)

The condensation reaction between **4-aminobenzohydrazide** and an aldehyde or ketone is the most common method for synthesizing its hydrazone derivatives.[2][6]

Reaction Scheme:



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General reaction scheme for hydrazone synthesis.

Materials:

- **4-Aminobenzohydrazide**
- Aldehyde or ketone
- Absolute Ethanol or Methanol
- Glacial Acetic Acid (optional, as catalyst)
- Reaction flask with reflux condenser
- Stirring apparatus
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Recrystallization solvent (e.g., Ethanol)

Procedure:

- **Dissolution:** Dissolve equimolar quantities of **4-aminobenzohydrazide** and the desired aldehyde or ketone in absolute ethanol or methanol in a round-bottom flask.[6]

- **Catalyst Addition (Optional):** Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period ranging from 2 to 6 hours.[3][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Precipitation:** After completion of the reaction, allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution.
- **Isolation:** Collect the precipitate by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
- **Purification:** Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
- **Drying:** Dry the purified product in a vacuum oven.
- **Characterization:** Characterize the final product using standard analytical techniques such as FT-IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Summary of Reaction Conditions for Hydrazone Synthesis:

Parameter	Condition
Reactants	4-Aminobenzohydrazide, Aldehyde/Ketone
Molar Ratio	1:1 (equimolar)[6]
Solvent	Absolute Ethanol or Methanol[6]
Catalyst	Glacial Acetic Acid (optional)
Temperature	Reflux
Reaction Time	2 - 6 hours[3][7]
Purification	Recrystallization from Ethanol

Synthesis of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide

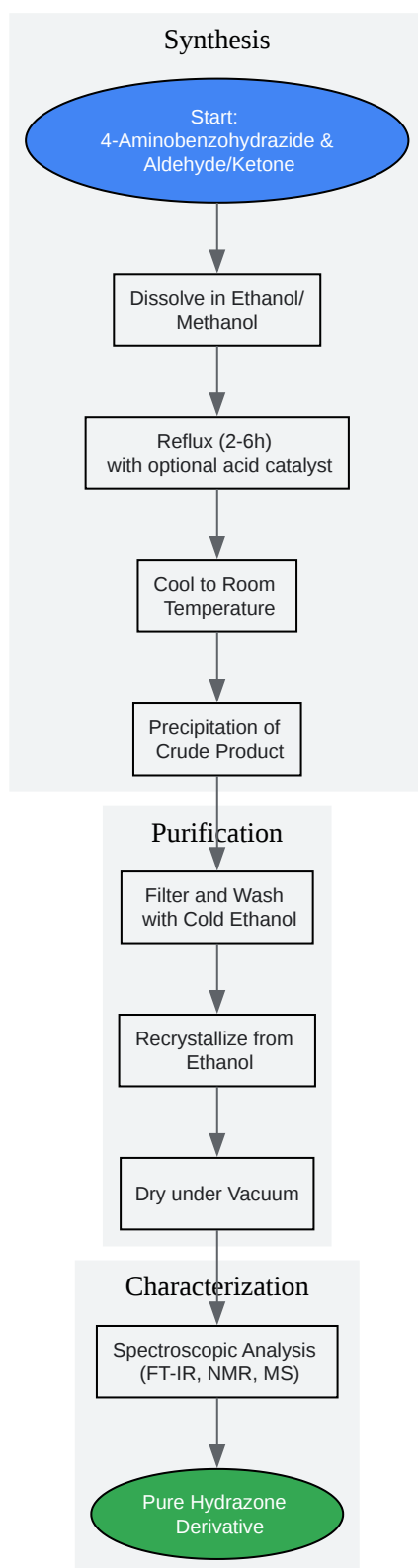
This protocol provides a specific example of a hydrazone synthesis.[8]

Procedure:

- Condense **4-aminobenzohydrazide** with 2,5-dimethoxybenzaldehyde in a 1:1 molar ratio in methanol.[8]
- The resulting product, (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, can be characterized by FT-IR, ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction.[8]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of **4-aminobenzohydrazide** derivatives.



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Workflow for the synthesis of hydrazone derivatives.

Safety Precautions

4-Aminobenzohydrazide is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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